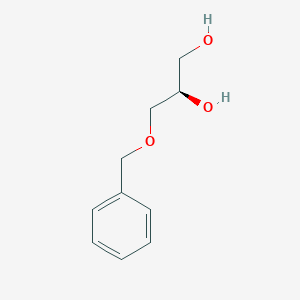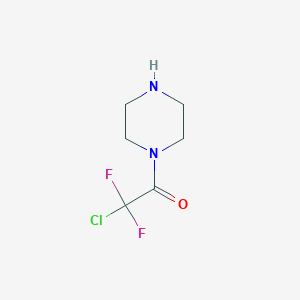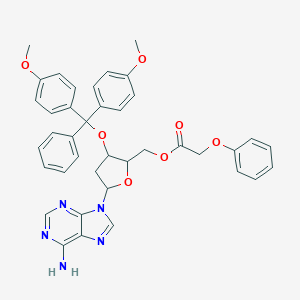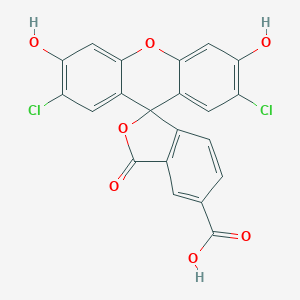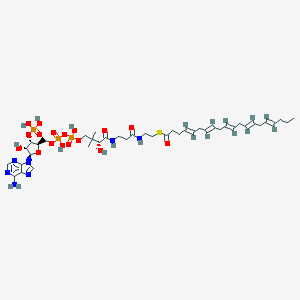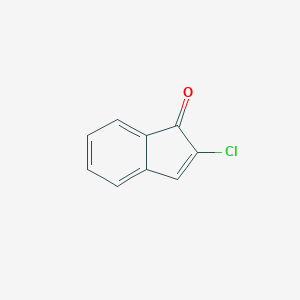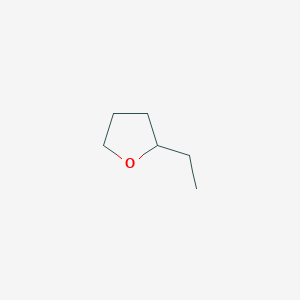
Furan, 2-ethyltetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 2-ethyltetrahydro-, also known as 2-Ethyltetrahydrofuran (2-ETHF), is a cyclic ether that is commonly used as a solvent in organic chemistry. It is a clear, colorless liquid with a fruity odor and is highly flammable. 2-ETHF is a versatile solvent that is used in a variety of chemical reactions, including Grignard reactions, reduction reactions, and polymerization reactions.
Mécanisme D'action
The mechanism of action of 2-ETHF is not well understood, but it is believed to act as a Lewis base, which can coordinate with Lewis acids such as metal ions. This coordination can activate the Lewis acid and facilitate chemical reactions. In addition, 2-ETHF can act as a hydrogen bond acceptor, which can enhance the reactivity of certain functional groups.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-ETHF. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ETHF as a solvent is its low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively inexpensive and readily available. However, 2-ETHF has limited solubility for certain compounds, and it can react with some functional groups, such as aldehydes and ketones.
Orientations Futures
There are several future directions for the use of 2-ETHF in scientific research. One area of interest is the synthesis of new MOFs using 2-ETHF as a reaction medium. In addition, 2-ETHF could be used as a solvent for the extraction of natural products from plant sources, which could have potential applications in the development of new drugs and agrochemicals. Further research is needed to fully understand the mechanism of action of 2-ETHF and to explore its potential applications in various chemical reactions.
Méthodes De Synthèse
2-ETHF can be synthesized through the catalytic hydrogenation of furfural, which is a byproduct of the processing of agricultural waste such as corn cobs and rice husks. The hydrogenation process involves the use of a catalyst such as palladium on carbon and hydrogen gas. The reaction is carried out at high pressure and temperature, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
2-ETHF has several applications in scientific research, including as a solvent for the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a solvent for the extraction of natural products from plants and other sources. In addition, 2-ETHF is used as a reaction medium for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis.
Propriétés
Numéro CAS |
123931-62-4 |
|---|---|
Nom du produit |
Furan, 2-ethyltetrahydro- |
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
2-ethyloxolane |
InChI |
InChI=1S/C6H12O/c1-2-6-4-3-5-7-6/h6H,2-5H2,1H3 |
Clé InChI |
IHMXVSZXHFTOFN-UHFFFAOYSA-N |
SMILES |
CCC1CCCO1 |
SMILES canonique |
CCC1CCCO1 |
Autres numéros CAS |
1003-30-1 |
Synonymes |
2-ethyloxolane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



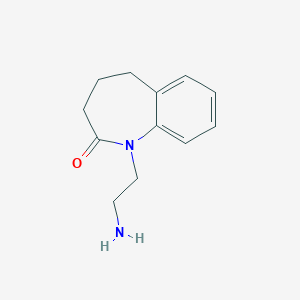
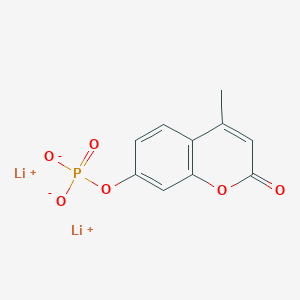
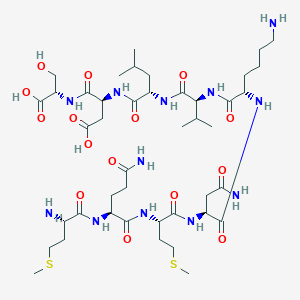
![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)
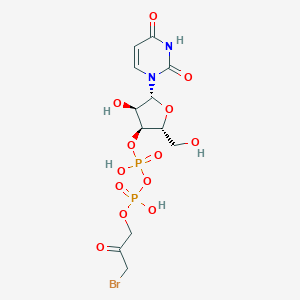
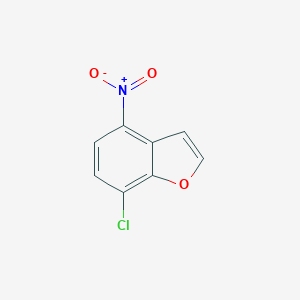
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
